5-Fluoro-2-(methylthio)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

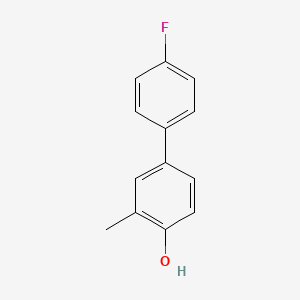

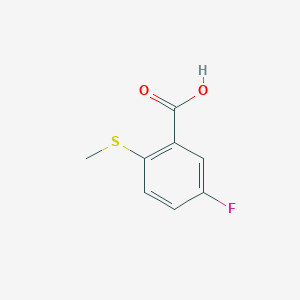

5-Fluoro-2-(methylthio)benzoic acid is a chemical compound with the molecular formula C8H7FO2S. It has a molecular weight of 186.21 . It is a solid substance and should be stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

Practical syntheses of related fluorinated compounds demonstrate the versatility of fluorine and sulfur-containing benzoic acid derivatives in organic synthesis. For instance, the synthesis of 4-fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide derivatives showcases methods for regioselective introduction of the methylthio moiety and further functionalization to produce compounds with potential biological activity (Perlow et al., 2007). This demonstrates the utility of fluorine and sulfur-containing benzoic acids in the development of novel organic compounds with specific functional groups.

Materials Science and Photovoltaics

The development of low-bandgap polymers for semitransparent and tandem polymer solar cells is another significant application. A study on a fluoro-containing low-bandgap polymer, which includes 5-fluoro-2,1,3-benzothia-diazole units, highlights its effectiveness in improving charge-transport properties and achieving high power-conversion efficiencies in organic photovoltaics (Chang et al., 2013). This research points to the role of fluorinated benzoic acid derivatives in the design of advanced materials for renewable energy applications.

Medicinal Chemistry and Drug Discovery

Fluorinated benzoic acid derivatives have also found applications in medicinal chemistry, particularly in the synthesis of drug analogues and the investigation of biological activity. For example, the synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor showcases the use of fluorinated benzoic acid in developing diagnostic tools for cancer research (Wang et al., 2014). Similarly, fluorobenzamides containing thiazole and thiazolidine have been explored for their antimicrobial properties, highlighting the antimicrobial potential of fluorinated compounds (Desai et al., 2013).

Analytical Chemistry and Environmental Science

Advances in the analytical methods for determining fluorinated aromatic carboxylic acids in aqueous matrices emphasize the significance of these compounds as chemical tracers in environmental studies. The review by Kumar and Sharma (2021) on the detection of fluorobenzoic acids in hydrothermal, geothermal, leaching, and oilfield applications underlines the critical role of these substances in tracing fluid flow paths and assessing the environmental fate of chemicals (Kumar & Sharma, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used as a reagent in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It is known to be involved in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis.

Result of Action

Its use as a reagent in the suzuki–miyaura coupling reaction suggests that it plays a crucial role in the formation of carbon–carbon bonds .

Action Environment

It is known that the suzuki–miyaura coupling reaction, in which this compound is used, is generally environmentally benign .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-(methylthio)benzoic acid plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate or inhibitor for certain enzymes, affecting their catalytic activity. The presence of the fluorine atom enhances its reactivity, making it a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering cellular functions and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. The compound’s interaction with these biomolecules can result in changes in gene expression and subsequent cellular responses. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent modulator of biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to alterations in cellular function, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including disruption of cellular functions and metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells. These interactions highlight the compound’s potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within certain cellular compartments can influence its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical studies .

Propiedades

IUPAC Name |

5-fluoro-2-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWAFTGNUNRGEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1342830.png)